Kinetic Selectivity: H-Lys-AMC vs. H-Arg-AMC Km Ratios Distinguish Aminopeptidase Isoforms
Direct head-to-head comparison of H-Lys-AMC and H-Arg-AMC hydrolysis by two human skeletal muscle aminopeptidases (I and II) reveals distinct substrate preferences. H-Lys-AMC exhibits Km values of 280 μM (Enzyme I) and 400 μM (Enzyme II), while H-Arg-AMC shows lower Km values of 70 μM (Enzyme I) and 270 μM (Enzyme II) [1]. The resulting Km ratio (Lys-AMC/Arg-AMC) for Enzyme I is 4.0, whereas for Enzyme II it is 1.48, demonstrating that Enzyme I has a 4-fold weaker affinity for Lys-AMC compared to Arg-AMC, while Enzyme II displays more balanced recognition.
| Evidence Dimension | Michaelis constant (Km) |
|---|---|
| Target Compound Data | Enzyme I: 280 μM; Enzyme II: 400 μM |
| Comparator Or Baseline | H-Arg-AMC: Enzyme I: 70 μM; Enzyme II: 270 μM |
| Quantified Difference | Km ratio (Lys-AMC/Arg-AMC): 4.0 (Enzyme I); 1.48 (Enzyme II) |
| Conditions | Human quadriceps muscle aminopeptidases I and II; pH 6.5 with 0.15 M Cl⁻ activation |
Why This Matters
This differential recognition enables H-Lys-AMC to serve as a diagnostic tool for discriminating between closely related aminopeptidase isoforms (e.g., Cl⁻-activated thiol aminopeptidases), which H-Arg-AMC cannot achieve due to its stronger but less discriminatory binding.
- [1] Liew, K. P. et al. (2005). Purification and characterization of two Cl⁻-activated aminopeptidases hydrolysing basic termini from human skeletal muscle. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(6), 565-573. View Source
